1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine
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Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent under basic conditions. For instance, the use of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent can facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Comparison: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine is unique due to its imine group, which imparts distinct reactivity compared to its amine counterparts. The presence of the imine group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-1-imine |
InChI |
InChI=1S/C8H13N3/c1-4-8(9)11-7(3)5-6(2)10-11/h5,9H,4H2,1-3H3 |
InChI Key |
ICCBSQYDAVNGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)N1C(=CC(=N1)C)C |
Origin of Product |
United States |
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